6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
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Overview
Description
6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside is a complex organic compound with significant potential in various scientific fields. This compound features multiple amino and hydroxyl groups, making it highly functional and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside involves multiple steps, including stereoselective synthesis and functional group transformations. One key step involves a highly stereoselective titanium-mediated aldol addition of a chiral α-bromo ketone to crotonaldehyde . Further transformations, including regioselective Staudinger–aza-Wittig reactions, afford the desired carbohydrates as advanced intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, primary amines, and substituted derivatives with different functional groups.
Scientific Research Applications
6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with various biomolecules, influencing their structure and function . These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3,6-dideoxyaminosugars: These compounds share similar structural features and functional groups.
Pinacol Boronic Esters: Although structurally different, these compounds also undergo similar types of chemical reactions.
Uniqueness
6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside is unique due to its combination of multiple amino and hydroxyl groups, which provide a high degree of functionality and versatility in chemical reactions and applications.
Properties
Molecular Formula |
C21H43N5O12 |
---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
5-amino-6-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1,3-dihydroxypropan-2-ylamino)-2-hydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C21H43N5O12/c22-2-9-14(31)15(32)12(25)20(35-9)37-18-7(23)1-8(26-6(3-27)4-28)19(17(18)34)38-21-16(33)11(24)13(30)10(5-29)36-21/h6-21,26-34H,1-5,22-25H2 |
InChI Key |
ZEFUFVWPRPISAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Origin of Product |
United States |
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